2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol
Description
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-[(1-ethylindol-3-yl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-13(11-18)16-9-12-10-17(4-2)15-8-6-5-7-14(12)15/h5-8,10,13,16,18H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXDSULNCMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN(C2=CC=CC=C21)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with 2-amino-1-butanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cancer cell proliferation, antiviral effects, or antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}butan-1-ol include other indole derivatives such as:
1H-Indole-3-ethanamine, N-methyl-: Known for its psychoactive properties.
2-(1H-Indol-3-yl)ethan-1-ol: A metabolite formed in the liver that induces sleep.
Various substituted indoles: These compounds exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
